![molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazine CAS No. 19535-47-8](/img/structure/B1231967.png)
Dipyrido[3,2-a:2',3'-c]phenazine
Descripción general
Descripción
Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, is an organic compound with the chemical formula C18H10N4 . It is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . Dppz has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .
Synthesis Analysis
Dppz can be synthesized through various methods. One approach involves the conversion of 1,10-phenanthroline derivatives to the corresponding 5,6-diones . Another method involves the reaction of 1,10-phenanthroline-5,6-dione and 3,4-diaminobenzoic acid as starting materials . Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine .Molecular Structure Analysis
The molecular structure of dppz has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations . These studies reveal that its red color is due to a low-lying intramolecular charge transfer state .Chemical Reactions Analysis
Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine . This reaction has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations .Physical And Chemical Properties Analysis
Dppz is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . It has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .Aplicaciones Científicas De Investigación
Photosensitizers for Singlet Oxygen Generation
Dppz derivatives have been developed as photosensitizers for singlet oxygen generation, which is crucial in photodynamic therapy for cancer treatment . These derivatives exhibit electronic absorption in the red region, around 600 nm, which is ideal for biological applications due to deeper tissue penetration .
Electron Donor-Acceptor Systems
The electron donor–acceptor–donor (D–A–D) π-conjugated molecules based on dppz are significant in creating materials for organic electronics . They facilitate intramolecular charge transfer transitions, which are essential for the development of organic photovoltaic devices .
DNA Intercalation
Dppz and its derivatives intercalate into DNA, which is a process where the compound inserts itself between the base pairs of DNA . This property is exploited in designing drugs that can target genetic material in cancer cells, leading to apoptosis or programmed cell death .
Fluorescent Probes and Bioresponsive Cellular Imaging Agents
Due to their ability to intercalate into DNA, dppz compounds can act as fluorescent probes. They are used in cellular imaging to visualize the location and quantity of DNA or RNA in biological samples .
Artificial Nucleases
Dppz compounds have shown potential as artificial nucleases. These are enzymes that can cleave RNA or DNA, which can be utilized in genetic engineering and gene therapy to manipulate genetic material .
MRI Contrast Agents
Some dppz derivatives are explored as MRI contrast agents. Their paramagnetic properties enhance the contrast in MRI scans, improving the visualization of internal structures in medical diagnostics .
Organic Light-Emitting Diodes (OLEDs)
The photophysical properties of dppz make it suitable for use in OLEDs. Its ability to emit light upon electrical excitation is valuable in developing more efficient and brighter displays for electronic devices .
Chemical Sensors
Dppz-based compounds can be engineered to act as chemical sensors. Their structural and electronic properties allow them to interact with specific molecules, making them useful for detecting the presence of various chemicals in the environment .
Propiedades
IUPAC Name |
quinoxalino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAWSJMUYMNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyrido[3,2-a:2',3'-c]phenazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dppz and its metal complexes are known to interact with DNA, primarily through intercalation. [, , , , , ] The planar, aromatic structure of dppz allows it to insert itself between the base pairs of the DNA double helix. [, , , ]
A: Dppz exhibits a "light switch" effect upon binding to DNA. Its fluorescence is significantly enhanced in the hydrophobic environment of the DNA helix compared to its weak emission in aqueous solutions. [, , ]
A: Dppz complexes, particularly those with Ru(II), can induce DNA damage upon irradiation with visible light. [, , ] This photoinduced damage is attributed to a combination of guanine oxidation and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). [, ]
ANone: The molecular formula of dppz is C18H10N4, and its molecular weight is 282.31 g/mol.
A: The structure of dppz is confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray analysis is also utilized to determine the solid-state structure of dppz and its metal complexes. [, , , ]
A: Dppz exhibits characteristic absorption bands in the UV-visible region, typically around 300-400 nm, attributed to π-π* transitions. [, ] Additionally, it shows relatively weak fluorescence in solution but displays enhanced emission upon intercalation into DNA. [, ]
A: Yes, dppz complexes have been successfully conjugated to biocompatible carriers like Peptide Nucleic Acids (PNA) for potential applications in biosensing and drug delivery. [, ]
A: Density functional theory (DFT) calculations are widely used to study the electronic structure, molecular orbitals, and spectroscopic properties of dppz and its metal complexes. [, , , , , , ] TD-DFT calculations, in particular, help rationalize the observed absorption and emission properties. [, , , ]
A: The provided articles primarily focus on understanding the fundamental photophysical and DNA-binding properties of dppz complexes. While QSAR studies are not explicitly discussed, several articles investigate the impact of structural modifications on the activity of dppz complexes, laying the groundwork for future QSAR model development. [, , , ]
A: Modifications to the dppz framework, like the introduction of electron-donating or -withdrawing groups, significantly impact the photophysical and electrochemical properties of the resulting metal complexes. [, , , , , , ] For instance, introducing electron-donating groups generally red-shifts the absorption and emission wavelengths. [, , ]
A: The choice of ancillary ligands alongside dppz significantly influences the complex's overall properties. For example, using bulky ancillary ligands can enhance the photodissociation of labile ligands like pyridine from Ru(II) dppz complexes. [] Additionally, the ancillary ligands can influence the complex's lipophilicity, cellular uptake, and interactions with biological targets. [, ]
A: Yes, extending the aromatic system of dppz, for example, by incorporating a benzo[i] moiety to form benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn), generally enhances the DNA binding affinity of the resulting metal complexes. [, , , ] This increased affinity is attributed to stronger π-π stacking interactions with DNA base pairs. [, ]
A: Researchers have explored several strategies to enhance the biopharmaceutical properties of dppz complexes. These include conjugation to biocompatible carriers like PNA, [, ] incorporating sugar moieties to improve cellular uptake, [] and modifying the ancillary ligands to modulate lipophilicity and solubility. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,9-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231886.png)
![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)
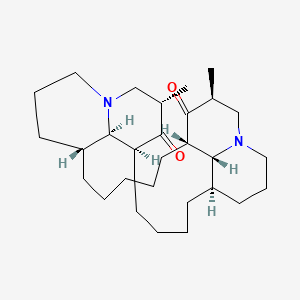
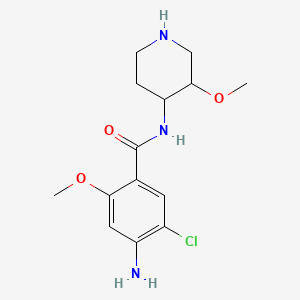
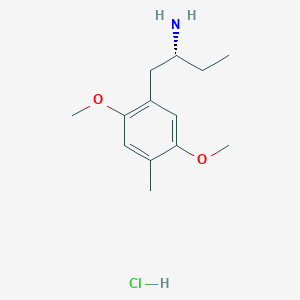
![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
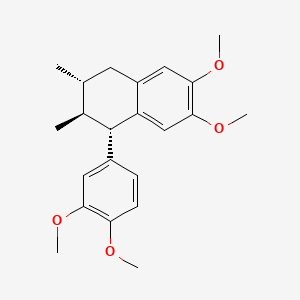
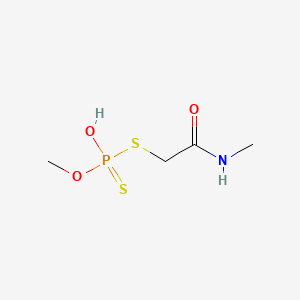
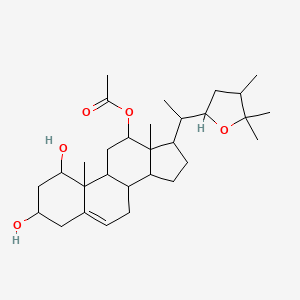
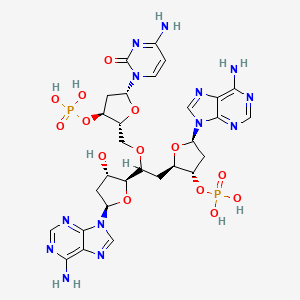
![methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1231906.png)